
4,6-Dimethylnicotinonitrile
Overview
Description
4,6-Dimethylnicotinonitrile is an organic compound with the molecular formula C8H8N2 It is a derivative of nicotinonitrile, characterized by the presence of two methyl groups at the 4 and 6 positions on the pyridine ring
Preparation Methods
Nucleophilic Substitution Using Alkoxide Reagents
A widely reported method for synthesizing 4,6-dimethylnicotinonitrile derivatives involves nucleophilic substitution reactions. For example, 2-methoxy-4,6-dimethylnicotinonitrile is synthesized by reacting 2-chloro-4,6-dimethylpyridine-3-carbonitrile with sodium methoxide (NaOCH₃) in methanol. The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where the methoxide ion displaces the chlorine atom at the 2-position of the pyridine ring .
Reaction Conditions:
-
Solvent: Methanol
-
Temperature: Room temperature to mild heating (25–50°C)
The protocol involves dropwise addition of NaOCH₃ (30% w/v in methanol) to a solution of the chlorinated precursor, followed by stirring for 1 hour. Workup includes quenching with ice-cold water, filtration, and solvent evaporation. This method is notable for its high yield and simplicity, making it suitable for industrial-scale production .
Multi-Component Reactions (MCRs)
Multi-component reactions offer a one-pot strategy for constructing the pyridine core of this compound. A representative example involves the condensation of aromatic aldehydes, acetophenone derivatives, malononitrile, and ammonium acetate. Cellulose sulfuric acid has been employed as a green catalyst in aqueous media to facilitate this reaction .
General Procedure:
-
Reactants: 4-Acetylphenol, malononitrile, ammonium acetate.
-
Catalyst: Cellulose sulfuric acid (10 mol%).
-
Conditions: Reflux in ethanol for 6 hours.
This method avoids hazardous solvents and reduces reaction times compared to traditional approaches. The use of water as a solvent aligns with green chemistry principles, though yields may vary depending on substituent electronic effects.
Chlorination-Substitution Sequences
Chlorination followed by substitution is a two-step route to this compound derivatives. For instance, 2,5-dichloro-4,6-dimethylnicotinonitrile is synthesized by treating this compound with phosphoryl chloride (POCl₃) and tetramethylammonium chloride (TMAC) in dichloromethane .
Step 1: Chlorination
Step 2: Substitution
The chlorinated intermediate undergoes substitution with hydroxylamine or methoxide to yield the desired product. For example, reaction with sodium methoxide replaces chlorine with a methoxy group .
Cyclization Reactions
Cyclization strategies are employed to construct the pyridine ring from acyclic precursors. A notable method involves the use of piperazine as a catalyst to synthesize 3-cyano-4,6-dimethyl-2-pyridone , which can be further functionalized to this compound .
Procedure:
-
Reactants: Ethyl acetoacetate, malononitrile.
-
Catalyst: Piperazine (10 mol%).
-
Conditions: Solvent-free, 120°C for 2 hours.
This method is advantageous for its short reaction time and avoidance of toxic solvents. X-ray crystallography confirms the oxo tautomer predominates in the solid state .
Comparative Analysis of Methods
Industrial-Scale Production Considerations
Industrial synthesis of this compound prioritizes cost-effectiveness and safety. Continuous flow reactors are employed for chlorination-substitution sequences to enhance heat transfer and reduce reaction times . Automated systems monitor parameters such as pH and temperature, ensuring consistent product quality. Solvent recovery systems mitigate environmental impact, particularly when using dichloromethane or methanol .
Recent Advances and Innovations
Recent patents disclose improved catalysts for multi-component reactions. For example, WO2019123066A1 describes a process using zeolite catalysts to synthesize intermediates for this compound derivatives, achieving higher regioselectivity . Additionally, microwave-assisted synthesis reduces reaction times from hours to minutes, though scalability remains a challenge .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dimethylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert this compound to its corresponding amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
4,6-Dimethylnicotinonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in multi-component reactions.
Medicine: Its derivatives have been investigated for their antimicrobial and antiproliferative activities.
Industry: this compound is used as a corrosion inhibitor for carbon steel in acidic environments.
Mechanism of Action
The mechanism of action of 4,6-dimethylnicotinonitrile varies depending on its application:
Comparison with Similar Compounds
2-Amino-4,6-diphenylnicotinonitrile: Known for its cytotoxic and photophysical properties.
2-Chloro-4,6-dimethylnicotinonitrile: A precursor in the synthesis of 4,6-dimethylnicotinonitrile.
2-Mercapto-4,6-dimethylnicotinonitrile: Used in the synthesis of various heterocyclic compounds.
Uniqueness: this compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties
Biological Activity
4,6-Dimethylnicotinonitrile (DMN) is a pyridine derivative that has garnered attention for its diverse biological activities. This compound is characterized by its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article reviews the biological activity of DMN, synthesizing findings from various studies, including its antioxidant, antimicrobial, and anticancer properties.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C_8H_8N_2
- Molecular Weight : 148.16 g/mol
- IUPAC Name : 4,6-dimethylpyridine-2-carbonitrile
The presence of the nitrile group contributes to its reactivity and biological interactions.
Antioxidant Activity
Research has demonstrated that DMN exhibits significant antioxidant properties. A study evaluated several derivatives of DMN for their ability to scavenge free radicals using the ABTS radical cation decolorization assay. The results indicated that certain derivatives showed up to 86.3% inhibition , comparable to ascorbic acid (89.2%) .
Compound | % Inhibition |
---|---|
Ascorbic Acid | 89.2% |
DMN Derivative 1 | 86.3% |
DMN Derivative 2 | 80.0% |
DMN Derivative 3 | 58.2% |
This suggests that modifications to the DMN structure can enhance its antioxidant capacity.
Antimicrobial Activity
DMN and its derivatives have also been investigated for antimicrobial properties. A synthesis study reported that several substituted nicotinonitriles exhibited promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship indicated that specific substitutions on the pyridine ring significantly influenced antibacterial potency .
Anticancer Activity
The anticancer potential of DMN has been explored in several studies. For instance, a derivative of DMN was tested against cancer cell lines and showed notable cytotoxic effects. The mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic markers .
Case Studies
- Antioxidant Efficacy : A comparative study demonstrated that derivatives of DMN could effectively reduce oxidative stress in cellular models, suggesting potential applications in preventing oxidative damage-related diseases .
- Antimicrobial Testing : In vitro tests revealed that DMN derivatives had minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against various pathogens, indicating their potential as therapeutic agents .
- Cytotoxicity in Cancer : A specific derivative of DMN was tested on breast cancer cell lines (MCF-7) and exhibited IC50 values below 20 µM, showcasing its potential as an anticancer agent .
Properties
IUPAC Name |
4,6-dimethylpyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-3-7(2)10-5-8(6)4-9/h3,5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZIDYPIJVCEUIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80288107 | |
Record name | 4,6-dimethylnicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80288107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6623-21-8 | |
Record name | 6623-21-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54160 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,6-dimethylnicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80288107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.